![molecular formula C15H10FNO2 B5232541 2-[3-(4-fluorophenyl)-5-isoxazolyl]phenol](/img/structure/B5232541.png)
2-[3-(4-fluorophenyl)-5-isoxazolyl]phenol
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Overview
Description
2-[3-(4-fluorophenyl)-5-isoxazolyl]phenol, commonly known as FLX, is a synthetic compound that belongs to the family of isoxazole derivatives. FLX has been extensively studied for its potential therapeutic applications due to its pharmacological properties.
Mechanism of Action
The exact mechanism of action of FLX is not fully understood, but it is believed to act on multiple targets in the body. FLX has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause cellular damage and inflammation. FLX has also been found to modulate the activity of neurotransmitters, including dopamine and acetylcholine, which are involved in cognitive function and movement.
Biochemical and Physiological Effects:
FLX has been found to have a range of biochemical and physiological effects in animal models and in vitro studies. FLX has been shown to increase levels of antioxidant enzymes, reducing oxidative stress and cellular damage. FLX has also been found to increase levels of brain-derived neurotrophic factor, a protein that promotes the growth and survival of neurons. Additionally, FLX has been shown to modulate the activity of immune cells, reducing inflammation and promoting tissue repair.
Advantages and Limitations for Lab Experiments
FLX has several advantages for lab experiments, including its stability and solubility in water and organic solvents. FLX is also relatively easy to synthesize, making it readily available for research purposes. However, FLX has some limitations, including its potential toxicity at high doses and its limited bioavailability in vivo.
Future Directions
There are several future directions for research on FLX. One area of interest is the development of FLX-based therapies for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the exploration of FLX's potential as an anti-cancer agent, particularly in combination with other drugs. Additionally, further research is needed to better understand the mechanism of action of FLX and its potential side effects in vivo.
Synthesis Methods
The synthesis of FLX involves the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form 4-fluoro-3-hydroxybenzaldehyde, which is then reacted with acetic anhydride to form 2-(4-fluorophenyl)-3-acetoxy-5-hydroxyisoxazole. Finally, the compound is deacetylated using sodium hydroxide to form FLX.
Scientific Research Applications
FLX has been studied for its potential therapeutic applications in various areas, including neurological disorders, cancer, and inflammation. Studies have shown that FLX has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. FLX has also been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, FLX has been found to have anti-inflammatory effects, reducing inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
2-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c16-11-7-5-10(6-8-11)13-9-15(19-17-13)12-3-1-2-4-14(12)18/h1-9,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJBOWBPZHCYOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)C3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]phenol |
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